Cas no 2172087-85-1 (4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride)

4-Chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride is a versatile sulfonyl fluoride derivative used in organic synthesis and medicinal chemistry. Its key advantages include high reactivity as an electrophile, making it valuable for selective sulfonylation reactions. The presence of chloro and fluoro substituents enhances its stability while allowing further functionalization. The methyl group at the 6-position contributes to steric control in coupling reactions. This compound is particularly useful in the development of sulfonamide-based inhibitors and as a building block for agrochemicals and pharmaceuticals. Its robust shelf stability and compatibility with various reaction conditions make it a practical choice for research and industrial applications.
4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride structure
2172087-85-1 structure
商品名:4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride
CAS番号:2172087-85-1
MF:C7H5ClF2O2S
メガワット:226.628206968307
CID:5895749
PubChem ID:165591293

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride
    • EN300-1611981
    • 2172087-85-1
    • インチ: 1S/C7H5ClF2O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3
    • InChIKey: PSFSHDXAMHVKIA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(=C(C)C=1)S(=O)(=O)F)F

計算された属性

  • せいみつぶんしりょう: 225.9666846g/mol
  • どういたいしつりょう: 225.9666846g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1611981-0.1g
4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride
2172087-85-1
0.1g
$804.0 2023-06-04
Enamine
EN300-1611981-0.25g
4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride
2172087-85-1
0.25g
$840.0 2023-06-04
Enamine
EN300-1611981-1.0g
4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride
2172087-85-1
1g
$914.0 2023-06-04
Enamine
EN300-1611981-1000mg
4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride
2172087-85-1
1000mg
$871.0 2023-09-23
Enamine
EN300-1611981-5000mg
4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride
2172087-85-1
5000mg
$2525.0 2023-09-23
Enamine
EN300-1611981-5.0g
4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride
2172087-85-1
5g
$2650.0 2023-06-04
Enamine
EN300-1611981-10.0g
4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride
2172087-85-1
10g
$3929.0 2023-06-04
Enamine
EN300-1611981-100mg
4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride
2172087-85-1
100mg
$767.0 2023-09-23
Enamine
EN300-1611981-250mg
4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride
2172087-85-1
250mg
$801.0 2023-09-23
Enamine
EN300-1611981-0.05g
4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride
2172087-85-1
0.05g
$768.0 2023-06-04

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride 関連文献

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluorideに関する追加情報

Introduction to 4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride (CAS No. 2172087-85-1)

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride, identified by its Chemical Abstracts Service (CAS) number 2172087-85-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile applications in medicinal chemistry due to their unique reactivity and structural properties. The presence of both chloro and fluoro substituents, along with a methyl group, enhances its utility as an intermediate in the synthesis of various biologically active molecules.

The structure of 4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride consists of a benzene ring substituted with a chloro group at the 4-position, a fluoro group at the 2-position, and a methyl group at the 6-position. The sulfonyl fluoride moiety is located at the 1-position of the benzene ring. This specific arrangement of functional groups makes the compound highly reactive and suitable for further chemical transformations, such as nucleophilic substitution reactions, which are pivotal in drug discovery processes.

In recent years, there has been a surge in research focused on developing novel sulfonyl fluoride derivatives due to their potential applications in the treatment of various diseases. The fluoro group, in particular, is known for its ability to enhance metabolic stability and bioavailability of drugs, making it a preferred choice for medicinal chemists. The chloro group contributes to the electrophilic nature of the molecule, facilitating its participation in cross-coupling reactions that are essential for constructing complex molecular architectures.

One of the most compelling aspects of 4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride is its role as a key intermediate in the synthesis of sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that have demonstrated efficacy in treating infections, inflammation, and even certain types of cancer. The sulfonyl fluoride group can be hydrolyzed to form a sulfonamide bond, which is a critical step in many drug synthesis pathways. This transformation is particularly useful because it allows for the introduction of additional functional groups that can modulate the biological activity of the final product.

Recent advancements in synthetic methodologies have further highlighted the importance of 4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride. For instance, transition metal-catalyzed cross-coupling reactions have enabled chemists to efficiently introduce diverse substituents into the benzene ring, expanding the scope of possible derivatives. These techniques have been instrumental in developing new drug candidates with improved pharmacokinetic properties.

The fluoro and chloro substituents also play a crucial role in modulating electronic properties and steric hindrance around the reaction center. This fine-tuning is essential for achieving high selectivity and yield in synthetic transformations. Moreover, the presence of these halogen atoms makes 4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride an attractive candidate for computational studies aimed at understanding molecular interactions at a quantum mechanical level. Such studies are increasingly important for designing drugs that can effectively target biological receptors.

In addition to its pharmaceutical applications, 4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride has shown promise in agrochemical research. Sulfonyl fluorides are known to exhibit herbicidal and fungicidal properties, making them valuable components in crop protection formulations. The structural features of this compound contribute to its ability to interfere with essential metabolic pathways in pests and pathogens, thereby providing effective crop management solutions.

The synthesis of 4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride typically involves multi-step processes that require careful optimization to ensure high purity and yield. Common synthetic routes include halogenation reactions followed by sulfonylation and fluorination steps. Advanced techniques such as flow chemistry have been explored to improve scalability and efficiency in these processes. These innovations are critical for meeting the growing demand for high-quality intermediates in industrial settings.

From a regulatory perspective, compounds like 4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride must adhere to stringent guidelines to ensure safety and environmental compliance. Manufacturers must conduct thorough toxicological assessments and environmental impact studies before commercialization. These efforts are essential for responsible chemical development and ensure that new compounds do not pose undue risks to human health or ecosystems.

The future prospects for 4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride are promising, with ongoing research exploring novel applications in drug discovery and material science. The integration of artificial intelligence (AI) into molecular design is particularly exciting, as it allows for rapid screening of potential derivatives with optimized properties. Such computational tools can significantly accelerate the development pipeline by identifying promising candidates early in the process.

In conclusion,4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride (CAS No. 2172087-85-1) is a versatile compound with significant potential across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, while its halogenated nature offers opportunities for further functionalization through advanced chemical methodologies. As research continues to evolve,4-chloro-2-fluoro, 6-methyl, and other related compounds will undoubtedly play pivotal roles in shaping future advancements.

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